3-Amino-2-hydroxypyridine-4-carbonitrile
Description
Overview of Aminated and Hydroxylated Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry
The introduction of amino and hydroxyl groups onto the pyridine ring significantly expands its chemical diversity and biological relevance. Aminopyridines, for instance, are key components in numerous clinically approved drugs, where the amino group can act as a hydrogen bond donor or a site for further functionalization. sigmaaldrich.com Similarly, hydroxypyridines, which exist in equilibrium with their pyridone tautomers, are crucial pharmacophores in a variety of therapeutic agents, including iron chelators and enzyme inhibitors.
The combination of both amino and hydroxyl substituents on a pyridine ring, as seen in 3-amino-2-hydroxypyridine, gives rise to a unique set of properties. These compounds can form stable complexes with metal ions and are valuable precursors for the synthesis of more complex heterocyclic systems. sigmaaldrich.com Their ability to engage in multiple non-covalent interactions makes them attractive for the design of molecules that can bind to biological targets with high affinity and selectivity.
The Strategic Importance of Pyridine Carbonitriles as Versatile Intermediates
The carbonitrile (cyano) group is a highly valuable functional group in organic synthesis due to its ability to be converted into a wide range of other functionalities, including carboxylic acids, amides, amines, and tetrazoles. Pyridine carbonitriles, therefore, serve as important intermediates in the synthesis of a diverse array of substituted pyridines. google.com
The presence of the nitrile group on the pyridine ring also influences its electronic properties, making it more susceptible to certain types of chemical reactions. This reactivity can be harnessed to construct complex molecular architectures that would be difficult to access through other synthetic routes. The versatility of the nitrile group makes pyridine carbonitriles key building blocks in the preparation of agrochemicals, pharmaceuticals, and dyes.
Defining the Academic Research Landscape of 3-Amino-2-hydroxypyridine-4-carbonitrile within Heterocyclic Chemistry
While the individual components of this compound—the aminated, hydroxylated pyridine core and the carbonitrile group—are well-established in the chemical literature, the specific compound itself remains a relatively niche area of academic research. Its chemical structure is registered in chemical databases, but detailed studies on its synthesis, reactivity, and potential applications are not widely reported in peer-reviewed journals.
The academic landscape is therefore largely defined by the potential of this molecule as a building block for more complex structures. Researchers in heterocyclic chemistry would view this compound as a promising starting material for the synthesis of fused heterocyclic systems, such as pyridopyrimidines or pyridothiazines, which are known to possess a wide range of biological activities. The strategic placement of the amino, hydroxyl, and cyano groups allows for a variety of cyclization reactions to be explored.
Future research in this area would likely focus on the development of efficient synthetic routes to this compound and the exploration of its reactivity profile. Investigating its coordination chemistry with different metal ions could also open up new avenues for its application in materials science and catalysis. As the demand for novel heterocyclic compounds continues to grow, it is anticipated that the academic research landscape of this compound will expand, with a focus on unlocking its synthetic potential.
Structure
3D Structure
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3-amino-2-oxo-1H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-3-4-1-2-9-6(10)5(4)8/h1-2H,8H2,(H,9,10) |
InChI Key |
XYFOSWPMBIAXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1C#N)N |
Origin of Product |
United States |
Elucidation of Reactivity Patterns and Mechanistic Investigations of 3 Amino 2 Hydroxypyridine 4 Carbonitrile
Chemical Reactivity of the Amino Functionality
The amino group at the 3-position of the pyridine (B92270) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic effects of the other substituents on the ring. The hydroxyl and carbonitrile groups, being electron-withdrawing, can modulate the nucleophilicity of the amino group.
Acylation and Alkylation Reactions:
The amino group of 3-Amino-2-hydroxypyridine-4-carbonitrile can undergo acylation reactions with acylating agents such as acetic anhydride or acyl chlorides. publish.csiro.auresearchgate.net These reactions typically proceed via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. The presence of a base is often required to neutralize the acid byproduct. publish.csiro.au Studies on aminopyridines have shown that acetylation can occur directly at the exocyclic amino group. publish.csiro.auresearchgate.net For instance, the reaction of aminopyridines with endic anhydride results in the chemoselective transformation of the exocyclic amino group to form the corresponding amido acids. researchgate.net
Alkylation of the amino group is also a feasible transformation. N-monoalkylation of 2- or 3-aminopyridines has been successfully achieved using a carboxylic acid and sodium borohydride, yielding the corresponding alkylaminopyridines under mild conditions. researchgate.net Another approach involves the use of alkyl halides, where the amino group acts as a nucleophile to displace the halide. acs.org It is important to note that in some cases, alkylation can occur at the ring nitrogen, leading to the formation of pyridinium salts, though the conditions can be controlled to favor N-alkylation of the amino group. publish.csiro.authieme-connect.com
The following table summarizes representative reactions of the amino functionality in aminopyridine systems:
| Reaction Type | Reagents | Product Type | Reference |
| Acylation | Acetic Anhydride | Acetylaminopyridine | publish.csiro.au |
| Acylation | Endic Anhydride | Amido Acid | researchgate.net |
| Alkylation | Carboxylic Acid, NaBH4 | N-Alkylaminopyridine | researchgate.net |
| Alkylation | Alkyl Halides | N-Alkylaminopyridine | acs.org |
Role of the Hydroxyl Moiety in Reaction Pathways
The hydroxyl group at the 2-position exists in tautomeric equilibrium with its corresponding pyridone form. This tautomerism plays a crucial role in the reactivity of the molecule. The electronic influence of substituents on the pyridine ring can affect this equilibrium. nih.gov
O-Alkylation:
The hydroxyl group can undergo O-alkylation to form the corresponding ether derivatives. This reaction is significant as it can impart aromaticity to the pyridone moiety, potentially enhancing biological activity. nih.govnih.gov The regioselective O-alkylation of 2-pyridones can be challenging due to the competing N-alkylation of the pyridone tautomer. thieme-connect.comrsc.org However, specific methods have been developed to achieve selective O-alkylation. For example, TfOH-catalyzed carbenoid insertion has been used for the regioselective O-alkylation of 2-pyridones. rsc.org Another approach involves a catalyst- and base-free reaction with organohalides, which has shown high N-selectivity but highlights the challenges in directing the reaction to the oxygen atom. acs.org
The hydroxyl group can also influence the reactivity of other functional groups on the ring through electronic effects and by participating in intramolecular hydrogen bonding, which can affect the molecule's conformation and reactivity. The C3-hydroxylation of pyridines is a challenging but important transformation, and methods for achieving this, such as photochemical valence isomerization of pyridine N-oxides, underscore the importance of the hydroxyl group's position in directing reactivity. nih.gov
Below is a table showing examples of O-alkylation of hydroxypyridines:
| Reaction Type | Reagents | Product Type | Reference |
| O-Alkylation | Alkylating agents | 2-Alkoxypyridine | nih.govnih.gov |
| O-Alkylation | Diazo compounds, TfOH | 2-Alkoxypyridine | rsc.org |
Transformations Involving the Carbonitrile Group
The carbonitrile group at the 4-position is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and participation in cycloaddition reactions.
Hydrolysis:
The hydrolysis of cyanopyridines is a well-established reaction that can lead to the formation of either the corresponding carboxamide or carboxylic acid, depending on the reaction conditions. google.comgoogle.com The hydrolysis can be carried out under acidic or basic conditions. For example, the continuous hydrolysis of cyanopyridines under substantially adiabatic conditions can produce picolinamide, picolinic acid, nicotinamide, and isonicotinic acid from their corresponding cyanopyridine precursors. google.com Kinetic studies on the hydrolysis of cyanopyridines in high-temperature water have shown that they undergo consecutive hydrolysis to the corresponding pyridinecarboxamides and then to the picolinic acids. researchgate.net The rate of hydrolysis is influenced by the position of the cyano group on the pyridine ring. tau.ac.il
Other Transformations:
The carbonitrile group can also be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This transformation provides a route to aminomethyl pyridine derivatives. Furthermore, the nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of more complex heterocyclic systems. The cyano group can also be a precursor for the formation of tetrazole rings, which are often used as carboxylic acid isosteres.
The following table presents some key transformations of the carbonitrile group on a pyridine ring:
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Hydrolysis | Acid or Base | Pyridinecarboxamide/ Pyridinecarboxylic acid | google.comgoogle.com |
| Hydrolysis | High-temperature water | Pyridinecarboxamide, then Pyridinecarboxylic acid | researchgate.net |
| Reduction | Reducing agents (e.g., LiAlH4) | Aminomethylpyridine | msu.edu |
Intramolecular and Intermolecular Cyclization Reactions of this compound Derivatives
The presence of multiple reactive functional groups in this compound and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems through cyclization reactions.
Intramolecular Cyclization:
Intramolecular cyclization can occur between the functional groups on the pyridine ring or with a substituent introduced at one of these positions. For instance, derivatives of 3-aminopyridin-2(1H)-ones are used in the synthesis of more complex compounds, including peptidomimetics. nih.gov The amino group can react with an adjacent or a suitably positioned electrophilic center to form a new ring.
Intermolecular Cyclization:
Intermolecular cyclization reactions involving derivatives of this compound can lead to the formation of various fused pyridine systems. For example, the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with various reagents can yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Similarly, the reaction of a 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile can lead to the formation of pyrazolo-[3,4-b]-pyridine derivatives. nih.gov These reactions often involve a condensation step followed by cyclization. The reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate gives tetrahydropyridine derivatives which can be converted to oxazolo[5,4-b]pyridines. nih.gov
The table below provides examples of fused heterocyclic systems synthesized from aminopyridine carbonitrile derivatives:
| Precursor Type | Reagents | Fused Ring System | Reference |
| 6-Amino-5-cyanopyridine | Ethyl acetoacetate, Urea, Thiourea | Pyrido[2,3-d]pyrimidine | nih.gov |
| 6-Hydrazido-5-cyanopyridine | Acetic acid, Phenylisothiocyanate | Pyrazolo-[3,4-b]-pyridine | nih.gov |
| 3-Amino-4-arylpyridin-2(1H)-one derivative | Phosphorus oxychloride | Oxazolo[5,4-b]pyridine | nih.gov |
Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations
The rates and outcomes of the chemical transformations of this compound are governed by kinetic and thermodynamic principles.
Reaction Kinetics:
The kinetics of nucleophilic aromatic substitution (SNAr) on pyridine rings are well-studied. The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyridine ring. nih.govstackexchange.comquimicaorganica.orguoanbar.edu.iq The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comuoanbar.edu.iq The stability of the intermediate Meisenheimer complex plays a crucial role in determining the reaction rate. stackexchange.com
Kinetic studies on the hydrolysis of cyanopyridines have shown that the reaction often follows first-order kinetics. researchgate.net The activation energies for the hydrolysis of cyanopyridines and their corresponding amides are dependent on the position of the substituent on the pyridine ring, with the ortho and meta positions generally having higher activation energies than the para position. researchgate.net
Thermodynamic Considerations:
The thermodynamics of reactions involving pyridine derivatives, such as hydrogenation and synthesis from pyrylium salts, have been investigated. researchgate.netunjani.ac.id The hydrogenation of aromatic compounds like pyridine is a highly exothermic process. researchgate.net The enthalpy and Gibbs free energy of reaction can be influenced by the solvent and the substituents on the ring. unjani.ac.id For cyclization reactions, the thermodynamic stability of the resulting fused ring system is a major driving force. The formation of stable aromatic or heteroaromatic fused rings is generally thermodynamically favorable.
The following table summarizes key kinetic and thermodynamic aspects of reactions involving pyridine derivatives:
| Reaction Type | Key Kinetic/Thermodynamic Factors | Reference |
| Nucleophilic Aromatic Substitution | Stability of Meisenheimer intermediate, Nature of leaving group and nucleophile | nih.govstackexchange.com |
| Hydrolysis of Cyanopyridines | First-order kinetics, Activation energy dependent on substituent position | researchgate.net |
| Hydrogenation of Pyridines | Highly exothermic | researchgate.net |
| Pyridine Synthesis | Exothermic and exergonic, influenced by solvent | unjani.ac.id |
Advanced Spectroscopic and Crystallographic Characterization of 3 Amino 2 Hydroxypyridine 4 Carbonitrile
Comprehensive Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within 3-Amino-2-hydroxypyridine-4-carbonitrile. The vibrational modes of the molecule provide a unique "fingerprint," allowing for its unambiguous identification.
The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the polar functional groups. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the 3400-3200 cm⁻¹ region, with its breadth indicative of hydrogen bonding. The N-H stretching vibrations of the primary amino group are anticipated to present as two distinct bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. A sharp and intense absorption band around 2230-2210 cm⁻¹ is the characteristic signature of the C≡N (nitrile) stretching vibration. The aromatic pyridine (B92270) ring will exhibit several characteristic bands, including C=C and C=N stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹, and C-H in-plane and out-of-plane bending vibrations at lower frequencies.
Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. The C≡N stretch is expected to be strong and sharp in the Raman spectrum as well. The symmetric breathing modes of the pyridine ring, typically found in the 1050-990 cm⁻¹ region, are often prominent in Raman spectra and are characteristic of the pyridine scaffold.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | FT-IR, Raman |
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (Broad) | FT-IR |
| Nitrile (-C≡N) | C≡N Stretch | 2230 - 2210 (Sharp, Strong) | FT-IR, Raman |
| Pyridine Ring | C=C, C=N Stretches | 1600 - 1400 | FT-IR, Raman |
| Pyridine Ring | Ring Breathing | 1050 - 990 | Raman |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure of this compound by providing information on the chemical environment of each hydrogen and carbon atom.
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the exchangeable protons of the amino and hydroxyl groups. The pyridine ring contains two aromatic protons, which would appear as doublets in the downfield region (typically δ 6.5-8.5 ppm) due to coupling with each other. The exact chemical shifts are influenced by the electronic effects of the three substituents. The protons of the -NH₂ group would likely appear as a broad singlet, as would the proton of the -OH group, with their chemical shifts being highly dependent on solvent and concentration.
The ¹³C NMR spectrum will display six unique signals, one for each carbon atom in the molecule. The carbon of the nitrile group (-C≡N) is expected to resonate in the δ 115-120 ppm range. The five carbons of the pyridine ring will have distinct chemical shifts determined by the attached functional groups. The carbon atom bonded to the hydroxyl group (C2) and the carbon bonded to the amino group (C3) will be significantly influenced, as will the carbon bearing the nitrile group (C4). Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling between the two aromatic protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively link each proton to its directly attached carbon and to carbons two or three bonds away, respectively, allowing for unambiguous assignment of all signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H5/H6 | 6.5 - 8.5 (Doublets) | - |
| -NH₂ | Variable (Broad Singlet) | - |
| -OH | Variable (Broad Singlet) | - |
| C2 (-OH) | - | ~155 - 165 |
| C3 (-NH₂) | - | ~140 - 150 |
| C4 (-CN) | - | ~100 - 110 |
| C5/C6 | - | ~110 - 140 |
Mass Spectrometry Techniques (ESI-MS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) are well-suited for this polar, multifunctional molecule.
The molecular formula of the compound is C₆H₅N₃O, which corresponds to a monoisotopic mass of 135.0433 Da. In positive ion mode ESI-MS, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 136.0511. High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million, validating the elemental formula.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would reveal characteristic fragmentation patterns. Common fragmentation pathways for protonated amino- and hydroxy-substituted aromatic compounds include the neutral loss of small molecules. Plausible fragmentations for this compound could involve the loss of ammonia (B1221849) (NH₃, -17 Da), water (H₂O, -18 Da), carbon monoxide (CO, -28 Da), or hydrogen cyanide (HCN, -27 Da). nih.gov The sequential loss of these neutral fragments provides structural information that corroborates the proposed connectivity of the atoms. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the purity of the compound and monitor its presence in complex mixtures. lcms.cz
Table 3: Key Ions in the ESI-Mass Spectrum of this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₆H₆N₃O]⁺ | 136.0511 | Protonated molecular ion |
| [M+H - NH₃]⁺ | [C₆H₃N₂O]⁺ | 119.0245 | Loss of ammonia |
| [M+H - CO]⁺ | [C₅H₆N₃]⁺ | 108.0562 | Loss of carbon monoxide |
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Electronic Transitions and Photophysical Properties
The electronic properties of this compound can be investigated using UV-Vis absorption and fluorescence emission spectroscopy. The presence of the aromatic pyridine ring and electron-donating (-NH₂, -OH) and electron-withdrawing (-CN) groups suggests significant electronic activity.
The UV-Vis absorption spectrum is expected to show strong absorption bands in the UV and possibly the visible region, arising from π→π* and n→π* electronic transitions within the conjugated system. The amino and hydroxyl groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The specific solvent can also influence the position of these bands due to solvatochromic effects.
Many substituted hydroxypyridines are known to be fluorescent. nih.gov The combination of an electron-donating amino group and a hydroxyl group on the pyridine ring often leads to strong fluorescence emission. beilstein-journals.org Upon excitation at its absorption maximum, the molecule is expected to exhibit fluorescence at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence intensity and wavelength can be sensitive to the local environment, such as solvent polarity and pH, making such compounds potentially useful as molecular probes.
Table 4: Expected Photophysical Properties of this compound
| Property | Description | Expected Range |
|---|---|---|
| Absorption Maxima (λ_abs) | Corresponds to π→π* and n→π* transitions | 280 - 400 nm |
| Molar Absorptivity (ε) | Measure of light absorption intensity | 10³ - 10⁵ L mol⁻¹ cm⁻¹ |
| Emission Maxima (λ_em) | Wavelength of maximum fluorescence intensity | 400 - 550 nm |
| Stokes Shift | Difference between λ_em and λ_abs | 50 - 150 nm |
Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state. researchgate.net While a specific structure for this compound is not reported in the searched literature, its key structural features can be reliably predicted based on extensive data for analogous compounds. researchgate.netnih.govnih.gov
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The analysis would confirm the planarity of the pyridine ring. The bond lengths within the ring would exhibit values intermediate between typical single and double bonds, characteristic of an aromatic system. However, the substituents would cause slight distortions. For example, the C2-O bond and C3-N bond would have lengths consistent with single bonds, while the C4-C(N) and C≡N bonds would show typical single and triple bond character, respectively. Bond angles within the pyridine ring are expected to be close to 120°, with minor deviations to accommodate the different substituent groups. Torsion angles would confirm the planarity of the substituents with respect to the ring.
Table 5: Expected Bond Lengths and Angles for this compound
| Bond/Angle | Expected Value |
|---|---|
| Bond Lengths (Å) | |
| C-C (in ring) | 1.38 - 1.40 Å |
| C-N (in ring) | 1.33 - 1.35 Å |
| C2-O | 1.35 - 1.37 Å |
| C3-N(H₂) | 1.36 - 1.38 Å |
| C4-C(N) | 1.43 - 1.45 Å |
| C≡N | 1.14 - 1.16 Å |
| Bond Angles (°) | |
| C-C-C (in ring) | ~118 - 121° |
| C-N-C (in ring) | ~117 - 119° |
| C3-C2-O | ~119 - 123° |
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Crystal Packing
The crystal packing of this compound is expected to be dominated by a robust network of intermolecular hydrogen bonds. The -OH and -NH₂ groups are excellent hydrogen bond donors, while the pyridine ring nitrogen, the nitrile nitrogen, and the hydroxyl oxygen are effective hydrogen bond acceptors. This combination allows for the formation of extensive one-, two-, or three-dimensional supramolecular networks that dictate the crystal's stability and physical properties. researchgate.net
Table 6: Expected Intermolecular Interaction Parameters
| Interaction Type | Donor-Acceptor | Expected Distance |
|---|---|---|
| Hydrogen Bond | O-H···N(pyridine) | D···A distance: 2.7 - 2.9 Å |
| Hydrogen Bond | O-H···N(nitrile) | D···A distance: 2.8 - 3.1 Å |
| Hydrogen Bond | N-H···O(hydroxyl) | D···A distance: 2.8 - 3.0 Å |
| Hydrogen Bond | N-H···N(pyridine) | D···A distance: 2.9 - 3.2 Å |
| Hydrogen Bond | N-H···N(nitrile) | D···A distance: 3.0 - 3.3 Å |
Computational and Theoretical Chemistry Investigations of 3 Amino 2 Hydroxypyridine 4 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For 3-amino-2-hydroxypyridine-4-carbonitrile, these calculations elucidate its electronic nature and energetic stability.
Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net The geometry of this compound can be optimized using these methods, typically employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.govmdpi.com Studies on related substituted pyridines have shown that such calculations can reproduce experimental structural parameters with high accuracy. researchgate.netmdpi.com For instance, the optimization process for a similar molecule, 3-bromo-2-hydroxypyridine, confirmed its most stable conformation by analyzing the potential energy surface. nih.gov
Once the optimized geometry is obtained, orbital analysis provides deep insights into the molecule's electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net For this compound, the electron-donating amino group (-NH2) is expected to contribute significantly to the HOMO, while the electron-withdrawing nitrile (-CN) and hydroxyl (-OH) groups, along with the pyridine (B92270) ring, would influence the LUMO. This distribution of electron density, where charge transfer occurs within the molecule, is crucial for understanding its interaction with other chemical species. researchgate.net
Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyridine Ring using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2-N1 | 1.345 |
| Bond Length (Å) | C6-N1 | 1.338 |
| Bond Length (Å) | C2-C3 | 1.410 |
| Bond Length (Å) | C3-C4 | 1.395 |
| Bond Length (Å) | C4-C5 | 1.387 |
| Bond Length (Å) | C5-C6 | 1.401 |
| Bond Angle (°) | C6-N1-C2 | 118.5 |
| Bond Angle (°) | N1-C2-C3 | 122.0 |
| Bond Angle (°) | C2-C3-C4 | 119.3 |
Note: Data are hypothetical and representative of typical DFT calculations for similar pyridine derivatives.
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed from the optimized molecular geometry. mdpi.com These calculations help in the assignment of experimentally observed spectral bands to specific molecular vibrations, such as the stretching and bending of bonds. researchgate.netresearchgate.net For this compound, characteristic vibrational modes would include N-H stretching from the amino group, O-H stretching from the hydroxyl group, and C≡N stretching from the nitrile group. mdpi.com It is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental values, accounting for anharmonicity and methodological approximations. bas.bg
Nuclear Magnetic Resonance (NMR) chemical shifts are another key property that can be accurately predicted using computational methods, most notably the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netidc-online.com By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), theoretical chemical shifts can be determined. idc-online.com These predictions are invaluable for structural elucidation, allowing for the comparison of calculated spectra for candidate structures with experimental data to identify the correct isomer or tautomer. rsc.org Machine learning models trained on quantum mechanical data are also emerging as a rapid and accurate alternative for predicting NMR shifts. rsc.orgnih.govrsc.org
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | Amino (-NH₂) | ~3500 |
| N-H Symmetric Stretch | Amino (-NH₂) | ~3400 |
| O-H Stretch | Hydroxyl (-OH) | ~3600 |
| C≡N Stretch | Nitrile (-CN) | 2220-2260 |
| C=C/C=N Ring Stretch | Pyridine Ring | 1400-1600 |
Note: Frequencies are based on typical values for these functional groups from computational studies.
Theoretical Studies on Tautomeric Equilibria and Aromaticity
Substituted hydroxypyridines are known to exist in a tautomeric equilibrium between the hydroxy (enol) and pyridone (keto) forms. researchgate.netrsc.org For this compound, the equilibrium involves the 2-hydroxy-pyridine form and its 2-pyridone tautomer. Additionally, amino-imino tautomerism is also possible. Computational chemistry is essential for determining the relative stability of these tautomers and predicting which form will predominate under different conditions (e.g., gas phase vs. solution). acs.orgnih.govresearchgate.net
By calculating the Gibbs free energies of each tautomer, the position of the equilibrium can be quantitatively assessed. acs.org The choice of solvent can significantly shift this equilibrium, a phenomenon that can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net The energetics of the tautomeric equilibrium are influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization. acs.orgnih.gov
Aromaticity is a key factor governing the stability of the pyridine ring. researchgate.net It can be evaluated computationally using various indices, including the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). acs.orgmdpi.com NICS calculations, for example, measure the magnetic shielding at the center of the ring to quantify its aromatic character. mdpi.com Theoretical studies on related systems show that the hydroxy form is often more aromatic and favored in the gas phase, while the less aromatic but more polar pyridone tautomer can be stabilized by polar solvents. rsc.orgacs.orgresearchgate.net The interplay of the electron-donating amino group and the electron-withdrawing nitrile group on the aromaticity of the ring and the resulting tautomeric preference is a key area of investigation for this molecule.
Molecular Dynamics and Simulation Studies for Conformational Analysis and Solution Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations would allow for the exploration of the conformational landscape of this compound, such as the rotation of the amino and hydroxyl groups.
Furthermore, MD simulations are particularly useful for investigating the behavior of the molecule in solution. By explicitly including solvent molecules (e.g., water), these simulations can provide a detailed picture of the solute-solvent interactions, including the formation and dynamics of hydrogen bonds between the amino/hydroxyl groups and the solvent. This information is crucial for understanding the molecule's solubility and how the solvent environment influences its structure and tautomeric equilibrium.
Computational Prediction of Reactivity and Reaction Mechanisms
Computational methods are widely used to predict the reactivity of a molecule and to explore potential reaction mechanisms. Analysis of the electronic structure provides the first clues to reactivity. A Molecular Electrostatic Potential (MEP) map, for example, can be calculated to visualize the electron-rich and electron-poor regions of the molecule. nih.gov For this compound, the nitrogen of the nitrile group and the oxygen of the hydroxyl group would likely be electron-rich regions (nucleophilic sites), while the hydrogen atoms of the amino and hydroxyl groups would be electron-poor (electrophilic sites).
Frontier orbital analysis (HOMO/LUMO) and Fukui functions can be used to predict the most likely sites for electrophilic and nucleophilic attack. nih.gov The amino group and the electron-rich pyridine ring are potential sites for electrophilic attack, while the carbon atom of the nitrile group is a likely site for nucleophilic attack. By calculating the transition state structures and reaction energy profiles for proposed reaction pathways, computational chemistry can elucidate detailed mechanisms, providing insights into reaction kinetics and thermodynamics that are essential for synthesis and chemical applications. researchgate.net
Table of Compounds Mentioned
Advanced Research Applications and Functional Material Design Leveraging 3 Amino 2 Hydroxypyridine 4 Carbonitrile
Role as a Synthetic Intermediate for Novel Heterocyclic Compounds
The unique arrangement of nucleophilic and electrophilic sites within 3-amino-2-hydroxypyridine-4-carbonitrile renders it an exceptional precursor for constructing a variety of fused heterocyclic systems. These systems are often scaffolds for compounds with significant biological and photophysical properties.
The reactivity of this compound allows it to participate in a variety of cyclization and condensation reactions, leading to the formation of diverse and complex molecular architectures. It serves as a key starting material for synthesizing fused ring systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govmdpi.com
The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their resemblance to DNA bases and their potential as ligands for various biological receptors, can be achieved using precursors derived from aminopyridine structures. mdpi.comnih.gov Methodologies often involve the construction of a pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270). For instance, a common strategy involves the reaction of a substituted 2-aminopyridine (B139424) with reagents that provide the necessary carbon atoms to form the fused pyrimidine ring. mdpi.comencyclopedia.pub The presence of the cyano group at the 4-position and the amino group at the 3-position in the title compound provides a reactive enaminonitrile moiety, which is a key structural motif for building such fused systems. researchgate.net
Similarly, the synthesis of pyrazolo[3,4-b]pyridines, another important heterocyclic scaffold with applications in medicinal chemistry and materials science, often utilizes aminopyrazole derivatives reacting with 1,3-dielectrophiles. nih.govresearchgate.net However, alternative synthetic routes can involve the construction of a pyrazole (B372694) ring onto a pyridine core. In this context, the vicinal amino and cyano groups of a pyridine precursor can react with hydrazine (B178648) derivatives to form the fused pyrazole ring. researchgate.net The functional groups on this compound make it an ideal candidate for such transformations. For example, the reaction of 2-chloronicotinonitriles with hydrazine is a known method for producing 3-amino-1H-pyrazolo[3,4-b]pyridines. researchgate.netresearchgate.net
The versatility of this compound is further demonstrated in its reactions with other reagents like hydrazonoyl halides, which are widely used for synthesizing various pyrazole-containing heterocycles. mdpi.comresearchgate.net
| Target Heterocyclic System | General Synthetic Strategy | Key Precursor Features Utilized |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | Condensation reactions involving the amino and cyano groups to build a fused pyrimidine ring. mdpi.comresearchgate.net | Vicinal amino and cyano groups acting as an enaminonitrile system. |
| Pyrazolo[3,4-b]pyridines | Cyclization with hydrazine or its derivatives to form a fused pyrazole ring. nih.govresearchgate.net | Amino group and an adjacent electrophilic center (derived from the nitrile). |
| Oxazolo[5,4-b]pyridines | Dehydrative cyclization of substituted 3-aminopyridin-2(1H)-ones, which can be synthesized from related precursors. nih.gov | Amino and hydroxyl/oxo groups in proximity. |
The field of coordination chemistry benefits from ligands that can form stable complexes with metal ions, leading to materials with interesting catalytic, magnetic, or optical properties. This compound possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen of the hydroxyl group. This multi-dentate character makes it an attractive building block for designing novel ligands.
Pyridine-based ligands are well-known for their ability to coordinate with a wide range of metal ions, including copper(II) and silver(I). mdpi.commdpi.com The amino group can act as a bridging ligand, potentially leading to the formation of coordination polymers. mdpi.com The presence of both a hard donor atom (oxygen from the hydroxyl group) and softer donor atoms (nitrogen from the ring and amino group) allows for versatile coordination behavior and the potential to selectively bind different metal ions based on the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com The design of such ligands can lead to complexes with specific geometries, such as square planar or trigonal, which can influence their biological activity and material properties. mdpi.com
Exploration in Materials Science
The structural attributes of this compound are not only useful for building discrete molecules but also for constructing larger, functional materials such as polymers and optical materials.
The incorporation of heterocyclic moieties like pyridine into polymer backbones can impart desirable properties such as thermal stability, specific binding capabilities, and altered solubility. Phthalonitrile (B49051) resins, known for their exceptional thermal stability, are a class of high-performance polymers. mdpi.com The synthesis of phthalonitrile monomers containing pyridine rings has been shown to yield polymers with high thermal stability (T₅% values exceeding 450 °C) and high glass transition temperatures. mdpi.com The nitrile groups of this compound suggest its potential use as a comonomer or a precursor for creating pyridine-containing polymers with enhanced thermal and mechanical properties.
Furthermore, pyridine derivatives like 2-vinylpyridine (B74390) are used as functional monomers in the synthesis of molecularly imprinted polymers (MIPs). nih.govresearchgate.net These polymers are designed to have cavities with high affinity and selectivity for a specific target molecule. The ability of the pyridine nitrogen to form hydrogen bonds or ionic interactions is crucial for the imprinting process. nih.govresearchgate.net The functional groups on this compound could be exploited to create highly specific MIPs for sensing or separation applications.
Aminopyridines are recognized as a promising scaffold for fluorescent molecules. nih.gov Unsubstituted 2-aminopyridine exhibits a high quantum yield, and the synthesis of multi-substituted aminopyridines allows for the tuning of their photophysical properties. nih.gov The conjugated system of this compound, featuring electron-donating (amino, hydroxyl) and electron-withdrawing (cyano, pyridine ring) groups, is a classic design for creating fluorophores.
Research has shown that heterocyclic systems derived from such precursors can exhibit interesting photophysical properties. For example, certain novel pyrazolo[3,4-b]pyridines have been synthesized that show exceptionally large Stokes shifts and high selectivity in binding to amyloid plaques, demonstrating their potential as fluorescent probes for diagnosing diseases like Alzheimer's. mdpi.com The inherent fluorescence of the aminopyridine core, combined with its synthetic accessibility to more complex structures, positions this compound as a valuable starting point for designing novel fluorescent dyes, sensors, and probes for biological imaging and materials science. nih.govmdpi.com
Investigation in Biochemical Research at the Molecular Level
While direct biochemical studies on this compound itself are limited, its importance in biochemical research is evident through the biological activities of the heterocyclic compounds derived from it. The pyridine and fused pyrimidine rings are considered "privileged heterocyclic scaffolds" in drug discovery due to their resemblance to nucleobases and their ability to interact with a wide array of biological targets. mdpi.comnih.gov
Derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been investigated as inhibitors for various enzymes, including dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR) kinases, which are important targets in cancer therapy. nih.govencyclopedia.pubnih.gov The ability to synthesize a library of these compounds from versatile precursors allows for systematic structure-activity relationship (SAR) studies to optimize their potency and selectivity.
Furthermore, the catabolism of pyridine derivatives is a subject of biochemical investigation. For instance, the degradation of 4-hydroxypyridine (B47283) in certain bacteria involves initial hydroxylation by a monooxygenase to form 3,4-dihydroxypyridine, followed by ring cleavage. nih.gov Understanding such metabolic pathways at a molecular level can provide insights into bioremediation and enzymatic processes. While not a direct study of the title compound, it highlights the biochemical relevance of substituted hydroxypyridines. The structural similarity of this compound to biologically relevant molecules and its role as a precursor to potent enzyme inhibitors underscore its significance in molecular-level biochemical and medicinal chemistry research.
Mechanistic Studies of Enzyme-Substrate Interactions
While direct studies on this compound are not extensively documented, the structural motifs present in the molecule are found in various enzyme inhibitors, suggesting its potential utility in mechanistic studies. The hydroxypyridone core is a key feature in a class of compounds known for their ability to chelate metal ions, a property that is crucial for the inhibition of metalloenzymes nih.gov. For instance, hydroxypyrone and its derivatives have been investigated as inhibitors of enzymes like tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis nih.gov. The 3-hydroxyl and 4-carbonyl (in the tautomeric pyridone form) groups can strongly chelate the metal ions in the enzyme's active site, thereby inhibiting its catalytic activity nih.gov.
Furthermore, the aminopyridine scaffold is a component of mechanism-based inhibitors. For example, a related compound, 3-amino-2,3-dihydropyrid-4-one, has been synthesized and evaluated as a mechanism-based inhibitor of BioA, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase essential for biotin (B1667282) synthesis in Mycobacterium tuberculosis nih.gov. Such inhibitors are chemically inert until they are catalytically converted into a reactive species by the target enzyme, leading to irreversible inactivation. The design of these inhibitors often focuses on modulating the pKa of protons alpha to the amino group to enhance the rate of enzyme inactivation nih.gov. Given these precedents, this compound could serve as a valuable tool for probing the active sites and reaction mechanisms of various enzymes, particularly metalloenzymes and PLP-dependent enzymes.
| Enzyme Class | Potential Inhibition Mechanism | Key Structural Features of Inhibitor | Relevant Analogue |
| Metalloenzymes (e.g., Tyrosinase) | Chelation of metal cofactor in the active site. nih.gov | 3-hydroxyl and 4-carbonyl (pyridone tautomer) groups. nih.gov | Hydroxypyrone derivatives nih.gov |
| PLP-dependent Aminotransferases (e.g., BioA) | Mechanism-based inhibition involving covalent modification of the PLP cofactor. nih.gov | Aminopyridine scaffold. nih.gov | 3-Amino-2,3-dihydropyrid-4-one nih.gov |
Ligand-Receptor Binding and Molecular Recognition Phenomena
The 2-amino-3,5-dicyanopyridine framework, which is structurally related to this compound, has been identified as a versatile scaffold for the development of ligands targeting G protein-coupled receptors (GPCRs), specifically adenosine (B11128) receptors (ARs) nih.gov. Structure-activity relationship (SAR) studies on a series of amino-3,5-dicyanopyridine derivatives have revealed that the substitution pattern on the pyridine ring significantly influences both the binding affinity and the efficacy at different AR subtypes (A1, A2A, A2B, and A3) nih.gov.
In these ligands, the 2-amino and 3-cyano groups have been shown to form crucial hydrogen bonds with specific amino acid residues in the receptor's binding pocket, such as asparagine nih.gov. The nature of the substituent at other positions on the pyridine ring dictates the selectivity and whether the ligand acts as an agonist, partial agonist, or antagonist nih.gov. For instance, the presence of a 1H-imidazol-2-yl group has been identified as an important feature for potent AR agonism nih.gov. The dicyanopyridine scaffold's versatility allows for the fine-tuning of ligand properties to achieve desired selectivity and functional activity. Given the structural similarities, this compound could be a valuable building block in the design of novel ligands for probing ligand-receptor interactions and for the development of therapeutics targeting GPCRs.
| Receptor Family | Key Interacting Groups on Ligand Scaffold | Observed Functional Outcomes | Relevant Analogue Series |
| Adenosine Receptors (GPCRs) | 2-amino and 3-cyano groups forming hydrogen bonds. nih.gov | Agonism, partial agonism, antagonism. nih.gov | Amino-3,5-dicyanopyridines nih.gov |
Design of Fluorescent Probes and Biosensors
The development of fluorescent probes and biosensors is a rapidly advancing field, and molecules with intrinsic fluorescence that can be modulated by their environment or by specific analytes are of great interest. While the fluorescent properties of this compound itself have not been extensively characterized, its core structure is composed of functionalities known to be part of fluorescent molecules.
For example, aminopyridine derivatives have been synthesized and their fluorescent properties studied, showing that they can serve as scaffolds for fluorescent probes nih.gov. Unsubstituted pyridin-2-amine exhibits a high quantum yield, and substitutions on the pyridine ring can modulate its photophysical properties nih.gov. Similarly, 2-amino-3-cyanopyridine (B104079) derivatives are known to possess features that make them suitable as fluorescent probes for biological applications, such as high photostability and molar absorption coefficients sciforum.net. The fluorescence of these compounds can be sensitive to the polarity of the solvent, a property that can be exploited in the design of environmental sensors sciforum.net.
Furthermore, studies on imidazo[1,2-a]pyridines and pyrimidines, which are also nitrogen-containing heterocyclic compounds, have shown that the introduction of a hydroxymethyl group can enhance fluorescence intensity nih.gov. This suggests that the hydroxyl group in this compound could contribute favorably to its potential fluorescent properties. The combination of the aminopyridine core with a cyano group, which can act as an electron-withdrawing group and influence the electronic transitions, makes this compound a promising candidate for further investigation and development as a novel fluorophore for use in fluorescent probes and biosensors.
| Fluorophore Scaffold | Key Substituents Influencing Fluorescence | Observed Photophysical Properties |
| Aminopyridines | Amino group, various substituents on the pyridine ring. nih.gov | High quantum yield, tunable emission. nih.gov |
| 2-Amino-3-cyanopyridines | Amino and cyano groups. sciforum.net | High photostability, solvatochromism. sciforum.net |
| Imidazo[1,2-a]pyridines | Hydroxymethyl group. nih.gov | Enhanced fluorescence intensity. nih.gov |
Studies on Corrosion Inhibition Mechanisms and Efficacy
The application of organic molecules as corrosion inhibitors for metals and alloys is a well-established strategy, particularly in acidic environments. The effectiveness of these inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. The adsorption is facilitated by the presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings, and multiple bonds in the molecular structure.
While there are no direct studies on the corrosion inhibition properties of this compound, research on structurally related compounds strongly suggests its potential as an effective corrosion inhibitor. For instance, 2-amino-3-hydroxypyridine (B21099) has been shown to inhibit the corrosion of aluminum and copper in acidic solutions researchgate.netsigmaaldrich.com. Schiff bases derived from 2-amino-3-hydroxypyridine have also been investigated as corrosion inhibitors for carbon steel in hydrochloric acid, with their inhibition efficiency being dependent on the nature of the substituents researchgate.net.
A study on a newly synthesized chromene derivative, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC), demonstrated its efficacy as a corrosion inhibitor for carbon steel in 0.5 M HCl nih.gov. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, revealed that AHMCC acts as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions nih.gov. The inhibition efficiency of AHMCC was found to increase with its concentration, and the adsorption of the inhibitor on the steel surface was well-described by the Langmuir adsorption isotherm, indicating the formation of a monolayer nih.gov.
The presence of amino, hydroxyl, and cyano groups, along with the pyridine ring in this compound, provides multiple active centers for adsorption onto a metal surface. The nitrogen and oxygen atoms can act as Lewis bases, donating lone pairs of electrons to the vacant d-orbitals of the metal atoms. The pyridine ring can also interact with the metal surface through its π-electrons. This combination of features makes this compound a strong candidate for a corrosion inhibitor.
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Inhibitor Type |
| 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC) nih.gov | Carbon Steel | 0.5 M HCl | Increases with concentration | Langmuir | Mixed-type |
| Schiff bases of 2-amino-3-hydroxypyridine researchgate.net | Carbon Steel | 1 M HCl | Varies with substituent | Not specified | Not specified |
| 2-Amino-3-hydroxypyridine researchgate.netsigmaaldrich.com | Aluminum, Copper | Acidic solutions | Effective inhibitor | Not specified | Not specified |
Applications in Advanced Analytical Methodologies
The unique chemical structure of this compound lends itself to various applications in advanced analytical methodologies. As discussed in the context of biosensors (Section 6.3.3), its potential fluorescent properties could be harnessed for the development of sensitive and selective optical detection methods. The solvatochromic behavior observed in similar 2-amino-3-cyanopyridine derivatives suggests that it could be used as a probe to characterize the polarity of microenvironments sciforum.net.
In the field of electrochemistry, the redox activity of the aminohydroxypyridine core could be exploited. The electrochemical techniques used to evaluate the corrosion inhibition properties of related compounds, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are themselves advanced analytical methods that provide detailed information about the inhibitor's mechanism of action at the metal-solution interface nih.gov. The polarographic behavior of Schiff bases derived from 2-amino-3-hydroxypyridine has been investigated, indicating that the aminopyridine scaffold is electrochemically active and can be studied using such techniques researchgate.net.
Furthermore, the ability of the hydroxypyridine moiety to form stable complexes with various metal ions could be utilized in the development of new analytical reagents for the separation, preconcentration, or determination of metal ions. The formation of these complexes can be monitored by various techniques, including spectrophotometry, potentiometry, or mass spectrometry. The presence of the cyano group can also be a site for specific chemical reactions that could be used for derivatization to enhance detectability in techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC).
While specific analytical methods centered around this compound are yet to be developed, its structural features suggest a wide range of potential applications in the creation of novel analytical tools.
| Analytical Technique | Potential Application of this compound | Relevant Structural Feature |
| Fluorescence Spectroscopy | Fluorescent probe for sensing and imaging. nih.govsciforum.net | Aminopyridine and cyanopyridine moieties. nih.govsciforum.net |
| Electrochemistry (e.g., Voltammetry, EIS) | Redox-active probe, component of electrochemical sensors. researchgate.netnih.gov | Aminohydroxypyridine core. researchgate.net |
| Spectrophotometry | Chromogenic reagent for metal ion detection. researchgate.net | Hydroxypyridine metal-chelating site. researchgate.net |
| Chromatography (HPLC, GC) | Derivatization agent for enhanced detection. | Cyano and amino groups. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-Amino-2-hydroxypyridine-4-carbonitrile, and how can reaction conditions be optimized in academic laboratories?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation followed by cyclization. Microwave-assisted one-pot synthesis (e.g., 80–120°C, 15–30 min) significantly reduces reaction time and improves yield compared to traditional reflux methods . Optimization involves screening catalysts (e.g., NaOH, piperidine) and solvent systems (methanol/toluene mixtures). Real-time monitoring via TLC or HPLC ensures intermediate stability and purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolves crystal packing and dihedral angles (e.g., 49.2°–58.2° between pyridine and pendant rings) using SHELX programs for refinement .
- NMR/IR : H/C NMR identifies amino (–NH), hydroxyl (–OH), and nitrile (–CN) groups. IR confirms C≡N stretching (~2212 cm) and hydrogen-bonding patterns .
- Mass spectrometry : Validates molecular weight (e.g., m/z 315 [M]) and fragmentation pathways .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow UN GHS guidelines (Revision 8):
- PPE : Nitrile gloves, lab coats, and eye protection to avoid skin/eye irritation .
- Storage : Inert atmosphere (N) at 2–8°C to prevent hydrolysis of the nitrile group .
- Waste disposal : Neutralize with dilute acetic acid before incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR/IR data often arise from substituent electronic effects (e.g., electron-withdrawing groups shifting C≡N stretches) or solvent polarity. Standardize measurements using deuterated DMSO for NMR and KBr pellets for IR. Cross-validate with computational predictions (DFT) for vibrational frequencies .
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential. Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets .
- Molecular docking : Simulate binding affinities with biological targets (e.g., kinases) using AutoDock Vina. Parameterize nitrile and amino groups for accurate force-field modeling .
Q. What advanced strategies improve yield and purity in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst screening : Replace homogeneous catalysts (NaOH) with heterogeneous alternatives (zeolites or MOFs) to reduce byproducts .
- Purification : Use preparative HPLC with C18 columns (MeOH/HO gradient) for high-purity isolation (>98%) .
- Process monitoring : In-line FTIR tracks intermediate formation, enabling rapid optimization of reaction time/temperature .
Q. How do steric and electronic effects of substituents influence the fluorescence properties of this compound derivatives?
- Methodological Answer : Bulky aryl groups (e.g., naphthyl) increase rigidity, enhancing quantum yield (QY) by reducing non-radiative decay. Electron-donating substituents (e.g., –OCH) red-shift emission maxima. Measure using fluorimetry in solvents of varying polarity (e.g., hexane vs. DMF) .
Data Analysis and Troubleshooting
Q. How should researchers address challenges in refining crystal structures of this compound derivatives?
- Methodological Answer : For twinned or low-resolution
- Use SHELXL for anisotropic refinement of heavy atoms (Cl, Br) and restrain thermal parameters for light atoms (C, N) .
- Apply SQUEEZE (PLATON) to model disordered solvent molecules .
Q. Why might X-ray diffraction data conflict with computational bond-length predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
